Methyl 5-(methylamino)thiazole-4-carboxylate is a chemical compound classified under the thiazole family, characterized by its unique structure and functional groups. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to the presence of both a thiazole ring and a carboxylate moiety.
The compound can be synthesized through various methods, often involving precursors such as 2-methylthiazole-4-carboxylic acid and methylamine. It has been studied in the context of marine natural products and other organic compounds, highlighting its relevance in medicinal chemistry and biological studies .
Methyl 5-(methylamino)thiazole-4-carboxylate can be classified as:
The synthesis of methyl 5-(methylamino)thiazole-4-carboxylate generally involves the reaction of 2-methylthiazole-4-carboxylic acid with methylamine and a suitable activating agent like ethyl chloroformate. This reaction is typically conducted under controlled conditions to ensure high yields and purity of the product.
Methyl 5-(methylamino)thiazole-4-carboxylate has a molecular formula of and a molecular weight of approximately 186.23 g/mol. The compound features a thiazole ring, an amino group, and a carboxylate group, contributing to its biological activity.
Methyl 5-(methylamino)thiazole-4-carboxylate can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating properties of the methylamino group and the electron-withdrawing nature of the thiazole ring, which can stabilize various intermediates during reactions .
The mechanism of action for methyl 5-(methylamino)thiazole-4-carboxylate primarily revolves around its interaction with biological targets, potentially involving enzyme inhibition or modulation of receptor activity.
| Property | Value |
|---|---|
| Molecular Weight | 186.23 g/mol |
| Melting Point | 171 °C - 173 °C |
| Solubility | Soluble in water |
| Appearance | Crystalline solid |
Methyl 5-(methylamino)thiazole-4-carboxylate has several potential applications:
The systematic IUPAC name methyl 5-(methylamino)-1,3-thiazole-4-carboxylate unambiguously defines the molecular structure: a thiazole ring substituted at C4 with a methoxycarbonyl group (–COOCH₃) and at C5 with a methylamino group (–NHCH₃). This arrangement differs critically from positionally isomeric structures such as methyl 2-(methylamino)thiazole-4-carboxylate, where the methylamino group resides at C2 [5]. The molecular formula (C₆H₈N₂O₂S; MW 172.208 g/mol) was confirmed through high-resolution mass spectrometry [7]. Key structural features include:
The compound exhibits predicted physicochemical properties: density 1.329 ± 0.06 g/cm³, boiling point 285.9 ± 20.0 °C, and moderate lipophilicity (calculated LogP = 2.0). Its crystalline form melts at 105–107°C, suitable for handling in solid-phase synthesis [7].
Table 1: Structural Isomers of Methylaminothiazole Carboxylates
| Compound Name | CAS Number | Substitution Pattern | Molecular Formula | Molecular Weight | |
|---|---|---|---|---|---|
| Methyl 5-(methylamino)thiazole-4-carboxylate | 84636-33-9 | 5-NHCH₃, 4-COOCH₃ | C₆H₈N₂O₂S | 172.208 | |
| Methyl 2-(methylamino)thiazole-4-carboxylate | – | 2-NHCH₃, 4-COOCH₃ | C₆H₈N₂O₂S | 172.208 | [5] |
| Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate | 1552600-99-3 | 2-NHCH₃, 4-COOCH₃, 5-CH₃ | C₇H₁₀N₂O₂S | 186.23 | [1] |
| Ethyl 5-(methylamino)thiazole-4-carboxylate | 1311316-82-1 | 5-NHCH₃, 4-COOC₂H₅ | C₇H₁₀N₂O₂S | 186.23 | [6] |
Thiazole-containing compounds demonstrate remarkable therapeutic versatility, and methyl 5-(methylamino)thiazole-4-carboxylate serves as a key precursor in synthesizing bioactive molecules. Its significance is highlighted in several domains:
Aryl Hydrocarbon Receptor (AHR) Agonists: The compound features in WO2021127302A1 as a building block for 2-(1H-indole-3-carbonyl)-thiazole-4-carboxamide derivatives. These AHR agonists show promise in treating angiogenesis-implicated disorders (retinopathy, psoriasis, cancer) and inflammatory conditions. The thiazole core enables precise spatial orientation of pharmacophores within the receptor binding pocket [7].
Chymase Inhibitors: Patent US20040058963A1 utilizes this scaffold in indole-thiazole hybrids targeting chymase, a serine protease implicated in cardiovascular and inflammatory diseases. The methylamino group enhances solubility and hydrogen-bonding capacity critical for protease inhibition (IC₅₀ values in nanomolar range) [7].
Synthetic Versatility: The carboxylate group participates in amide coupling reactions, while the methylamino group undergoes acylation or alkylation. This enables efficient library generation for structure-activity relationship (SAR) studies. For example:
Synthetic routes to this compound typically employ Gould-Jacobs cyclization or Hantzsch thiazole synthesis, with reported yields exceeding 75% when using α-haloketones and thiourea derivatives [7].
Table 2: Pharmacological Targets of Thiazole-4-carboxylate Derivatives
| Therapeutic Area | Molecular Target | Lead Structure | Biological Activity | Patent/Reference |
|---|---|---|---|---|
| Angiogenesis disorders | Aryl Hydrocarbon Receptor | 2-(Indole-3-carbonyl)thiazole-4-carboxamide | Induction of anti-angiogenic factors | WO2021127302A1 [7] |
| Cardiovascular diseases | Chymase enzyme | Indole-thiazole carboxamide hybrids | Serine protease inhibition (IC₅₀ = 40 nM) | US20040058963A1 [7] |
| Antimicrobial agents | Bacterial DNA gyrase | Fluoroquinolone-thiazole conjugates | Broad-spectrum antibacterial activity | – |
Despite promising applications, several research challenges merit attention:
Regiochemical Control in Synthesis: Positional isomers (C4 vs C5 substituted thiazoles) frequently co-elute in chromatographic purification due to similar polarities. Methyl 5-(methylamino)thiazole-4-carboxylate synthesis occasionally contaminates with its C2-substituted isomer, requiring expensive chiral separation or specialized chromatography [1] [4] [6]. Advances in regioselective cyclization (e.g., catalyst-controlled Hantzsch reactions) could address this limitation.
Characterization Data Gaps: Fundamental physicochemical properties remain unmeasured, including:
Boiling point data (predicted 285.9°C but unverified) [2] [7]
ADMET Optimization: While calculated properties suggest favorable drug-likeness (H-bond donors = 1, acceptors = 5), empirical data on metabolic stability, CYP inhibition, and membrane permeability are lacking. Molecular modifications could enhance pharmacokinetic profiles:
Bioisosteric replacement of carboxylate with tetrazole [7]
Emerging Applications: Unexplored therapeutic areas include:
Table 3: Characterization Gaps and Research Opportunities
| Parameter | Current Status | Research Opportunity | Potential Impact |
|---|---|---|---|
| Boiling point | Predicted (285.9±20.0°C) but unverified | Experimental determination via microdistillation | Enables process optimization for industrial scale-up |
| Regiochemical purity | HPLC separation challenges for isomers | Development of tagged synthons (e.g., silane-protected intermediates) | >98% isomeric purity in API synthesis |
| Solubility profile | No quantitative data in buffer systems | pH-solubility relationship studies | Formulation design for in vivo models |
| Electrophilic reactivity | Unexplored | Sulfoxide derivatives for covalent targeting | Targeted kinase inhibitors in oncology |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8